molecular formula C13H10N2O2S B1409056 Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1891281-74-5

Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1409056
CAS No.: 1891281-74-5
M. Wt: 258.3 g/mol
InChI Key: XDGKKOJRWVQZAH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound may also interact with DNA, leading to changes in gene expression. These interactions can result in the modulation of various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy .

Subcellular Localization

This compound is localized within specific subcellular compartments. Targeting signals and post-translational modifications direct it to particular organelles, where it exerts its activity. This localization is crucial for its function and effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified using methanol to yield the final product .

Industrial Production Methods

large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both the thiophene and imidazo[1,2-a]pyridine moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .

Biological Activity

Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1891281-74-5
  • Molecular Formula : C13H10N2O2S
  • Molecular Weight : 258.3 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 4.78 (predicted) .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can lead to the inhibition or alteration of enzyme activity, affecting drug efficacy and metabolism .
  • Cell Signaling Modulation : It influences key cellular signaling pathways involved in inflammatory responses and may alter gene expression that affects cellular metabolism and function .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The exact mechanisms are still under investigation, but it is believed that the compound disrupts bacterial cell membranes or inhibits vital metabolic processes .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific pathways affected include:

  • Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, thereby preventing cancer cell division .

Case Studies

  • Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of breast cancer. The compound was administered at varying doses, with optimal results observed at a concentration of 50 mg/kg body weight .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity .

Biochemical Interactions

The compound's interactions with biomolecules are crucial for its biological effects:

Interaction TypeDescription
Enzyme InteractionBinds to cytochrome P450 enzymes
Gene ExpressionAlters expression levels of metabolic genes
Cell SignalingModulates inflammatory signaling pathways

Properties

IUPAC Name

methyl 2-thiophen-2-ylimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-13(16)9-4-5-12-14-10(8-15(12)7-9)11-3-2-6-18-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGKKOJRWVQZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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